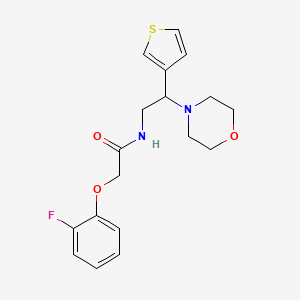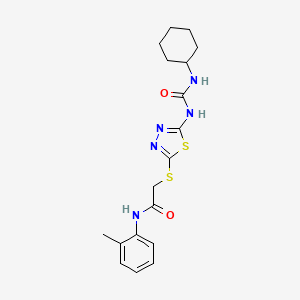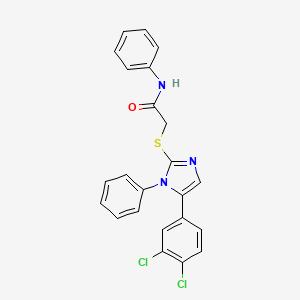
2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agents
Compounds with similar structures have been identified as potential antifungal agents. Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes. The study highlighted the importance of chemical modifications to improve plasmatic stability while maintaining in vitro activity (Bardiot et al., 2015).
Antibacterial and Antifungal Evaluation
Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from related acetamide compounds, which were evaluated for their antibacterial and antifungal activities. These compounds demonstrated varying degrees of antimicrobial activity, underscoring their potential as leads for developing new antimicrobial agents (Fuloria et al., 2009).
Crystal Structures and Material Science Applications
Galushchinskiy et al. (2017) studied the crystal structures of (oxothiazolidin-2-ylidene)acetamides, which share a morpholino group similar to the compound of interest. This research contributes to the understanding of the structural properties of these compounds, which is crucial for their potential applications in material science and pharmaceuticals (Galushchinskiy et al., 2017).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis and characterization of novel acetamide derivatives, as well as their biological evaluation, is a critical aspect of advancing scientific knowledge in this area. Studies have shown that these compounds can be synthesized and characterized for various applications, including their potential as anticancer, anti-inflammatory, and analgesic agents. For instance, Rani et al. (2014) developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities, indicating the versatility of acetamide derivatives in medicinal chemistry (Rani et al., 2014).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-15-3-1-2-4-17(15)24-12-18(22)20-11-16(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,16H,6-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXTVBVMFZRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)


![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)

